molecular formula C12H16O4 B14407062 Dimethyl 2,7-dimethylocta-2,4,6-trienedioate CAS No. 84695-32-9

Dimethyl 2,7-dimethylocta-2,4,6-trienedioate

Cat. No.: B14407062
CAS No.: 84695-32-9
M. Wt: 224.25 g/mol
InChI Key: IEKOXTLVXHQTCV-UHFFFAOYSA-N
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Description

Dimethyl 2,7-dimethylocta-2,4,6-trienedioate is an organic compound with the molecular formula C12H16O4 It is a derivative of octatriene, characterized by the presence of two ester groups at the 2 and 7 positions and three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,7-dimethylocta-2,4,6-trienedioate typically involves the esterification of 2,7-dimethylocta-2,4,6-trienedioic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods often use optimized reaction conditions and catalysts to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,7-dimethylocta-2,4,6-trienedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The double bonds in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of dimethyl 2,7-dimethylocta-2,4,6-trienedioic acid.

    Reduction: Formation of dimethyl 2,7-dimethylocta-2,4,6-trienediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 2,7-dimethylocta-2,4,6-trienedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2,7-dimethylocta-2,4,6-trienedioate involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and ester groups allow it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,4,6-octatrienedioate: Similar structure but different substitution pattern.

    Dimethyl 2,7-dimethylocta-2,4,6-trienedial: Contains aldehyde groups instead of ester groups.

    Dimethyl 2,7-dimethylocta-2,4,6-trienediol: Contains alcohol groups instead of ester groups.

Uniqueness

Dimethyl 2,7-dimethylocta-2,4,6-trienedioate is unique due to its specific substitution pattern and the presence of ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

84695-32-9

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

dimethyl 2,7-dimethylocta-2,4,6-trienedioate

InChI

InChI=1S/C12H16O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-8H,1-4H3

InChI Key

IEKOXTLVXHQTCV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C(=O)OC)C(=O)OC

Origin of Product

United States

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